

Technical Guide: Solubility Profile of (1S,2S)-2-Aminocyclohexanol

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Compound of Interest

Compound Name: (1S,2S)-2-Aminocyclohexanol

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Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

(1S,2S)-2-Aminocyclohexanol is a chiral compound of significant interest in synthetic and medicinal chemistry. Its solubility in various organic solvents is a critical parameter for reaction optimization, purification, and formulation development. This technical guide provides a comprehensive overview of the solubility characteristics of **(1S,2S)-2-Aminocyclohexanol**. While specific quantitative solubility data across a broad range of organic solvents is not extensively documented in publicly available literature, this guide outlines the expected solubility trends based on the molecule's physicochemical properties. Furthermore, a detailed, standardized experimental protocol for determining solubility is provided, alongside a workflow visualization to aid researchers in generating precise solubility data for their specific applications.

Physicochemical Properties

The structure of **(1S,2S)-2-Aminocyclohexanol**, featuring both a hydroxyl (-OH) and an amino (-NH₂) group on a cyclohexane ring, governs its physical and chemical properties. These functional groups allow the molecule to act as both a hydrogen bond donor and acceptor, which strongly influences its solubility.

Table 1: Physicochemical Properties of 2-Aminocyclohexanol Isomers

Property	(1S,2S)-2-Aminocyclohexanol	cis-2-Aminocyclohexanol	trans-2-Aminocyclohexanol Hydrochloride
Synonyms	(1S,2S)-trans-2-Aminocyclohexanol	(1R,2S)-2-aminocyclohexanol	-
CAS Number	Not specified; isomer specific	931-15-7[1]	5456-63-3[2]
Molecular Formula	C ₆ H ₁₃ NO	C ₆ H ₁₃ NO[1]	C ₆ H ₁₄ ClNO[2]
Molecular Weight	115.17 g/mol	115.17 g/mol [1]	151.63 g/mol [2]
Appearance	Solid	-	-
Melting Point	-	72-73 °C	172-175 °C[2]
Boiling Point	-	201.1 °C at 760 mmHg	201.1 °C at 760 mmHg[2]
InChI Key	PQMCFTMVQORYJC-WDSKDSINSA-N	PQMCFTMVQORYJC-NTSWFWBYSA-N	-

Note: Data for the specific (1S,2S) enantiomer is limited. Properties of the cis-isomer and the trans-isomer hydrochloride are provided for context.

Solubility Profile

Quantitative solubility data for **(1S,2S)-2-Aminocyclohexanol** in a range of organic solvents is not readily available in peer-reviewed literature. However, based on its molecular structure, a qualitative solubility profile can be predicted.

- **Polar Protic Solvents** (e.g., Water, Methanol, Ethanol): The presence of both amino and hydroxyl groups allows for strong hydrogen bonding with polar protic solvents. Therefore, **(1S,2S)-2-Aminocyclohexanol** is expected to exhibit high solubility in these solvents. Some sources indicate that related isomers are soluble in water and methanol[3][4][5].
- **Polar Aprotic Solvents** (e.g., DMSO, DMF, Acetonitrile): Good solubility is also anticipated in polar aprotic solvents that can accept hydrogen bonds and have a high dielectric constant.

- Moderately Polar Solvents (e.g., Chloroform, Dichloromethane): Moderate to limited solubility is expected. While the polar functional groups are present, the nonpolar cyclohexane backbone will interact with these solvents.
- Nonpolar Solvents (e.g., Toluene, Hexane): Due to the high polarity of the amino and hydroxyl groups, **(1S,2S)-2-Aminocyclohexanol** is expected to have low solubility in nonpolar solvents.

The formation of salts, such as the hydrochloride salt, will significantly increase solubility in polar solvents like water[6].

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, the following section details a standardized isothermal equilibrium method. This method is robust and widely accepted for determining the solubility of solid compounds in organic solvents.

Materials and Equipment

- **(1S,2S)-2-Aminocyclohexanol** (solute)
- Selected organic solvents (high purity grade)
- Analytical balance (± 0.1 mg accuracy)
- Thermostatic shaker or water bath with temperature control (± 0.1 °C)
- Vials with airtight caps (e.g., 20 mL scintillation vials)
- Syringe filters (e.g., 0.22 μ m PTFE)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or Gas Chromatography (GC) system.
- Volumetric flasks and pipettes

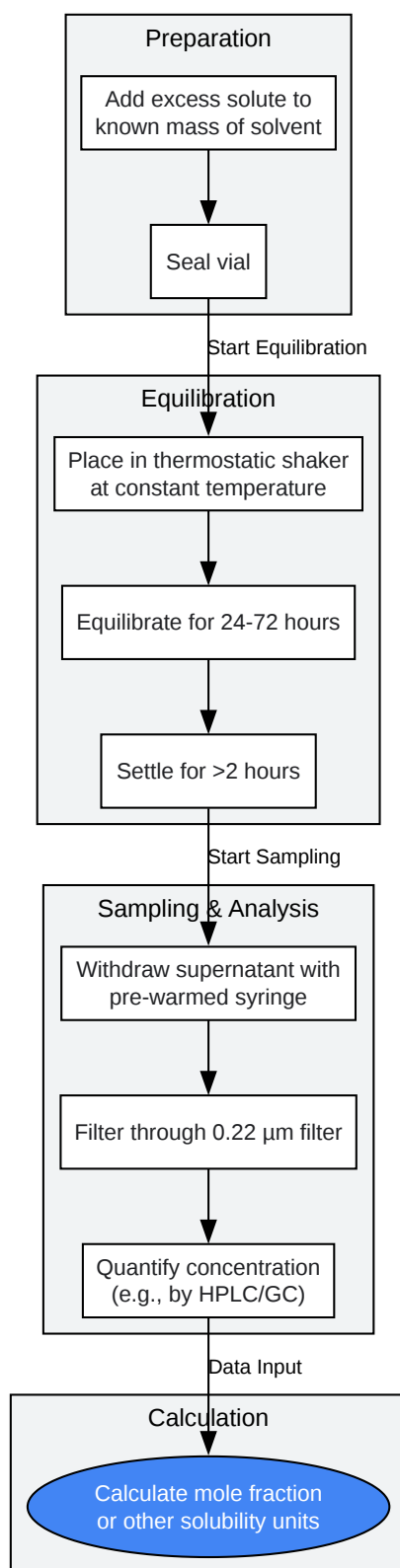
Procedure

- Preparation of Saturated Solution:

- Add an excess amount of **(1S,2S)-2-Aminocyclohexanol** to a vial containing a known volume or mass of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.
- Securely cap the vials to prevent solvent evaporation.
- Equilibration:
 - Place the vials in a thermostatic shaker set to the desired temperature.
 - Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the solution reaches saturation. The time required may vary depending on the solvent and temperature.
- Sample Withdrawal and Filtration:
 - After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.
 - Carefully withdraw a sample from the clear supernatant using a pre-warmed syringe to prevent premature crystallization.
 - Immediately filter the sample through a syringe filter into a pre-weighed vial.
- Quantification:
 - Accurately weigh the vial containing the filtered saturated solution.
 - Dilute a known mass of the saturated solution with a suitable solvent to a concentration within the calibration range of the analytical method (HPLC or GC).
 - Analyze the diluted sample to determine the concentration of **(1S,2S)-2-Aminocyclohexanol**.
- Data Calculation:
 - The mole fraction solubility (x) can be calculated using the following equation: $x = (m_1 / M_1) / [(m_1 / M_1) + (m_2 / M_2)]$ Where:

- m_1 is the mass of the solute in the analyzed solution.
- M_1 is the molar mass of the solute.
- m_2 is the mass of the solvent in the analyzed solution.
- M_2 is the molar mass of the solvent.

Experimental Workflow Diagram



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Caption: Workflow for Isothermal Equilibrium Solubility Measurement.

Conclusion

While quantitative solubility data for **(1S,2S)-2-Aminocyclohexanol** in organic solvents remains a gap in the scientific literature, its structural features suggest high solubility in polar protic solvents and diminishing solubility with decreasing solvent polarity. For applications requiring precise solubility values, the provided experimental protocol offers a reliable methodology for in-house determination. The generation and publication of such data would be a valuable contribution to the chemical research community.

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